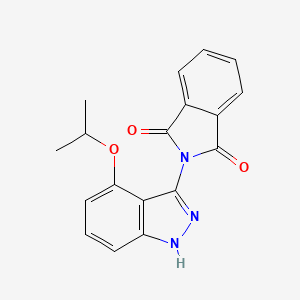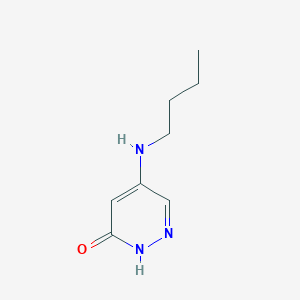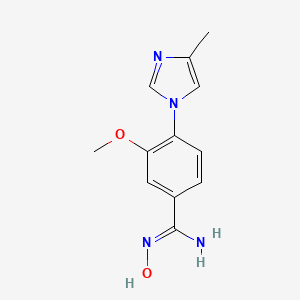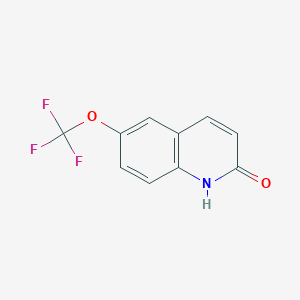
6-(Trifluoromethoxy)quinolin-2(1H)-one
Übersicht
Beschreibung
“6-(Trifluoromethoxy)quinolin-2-amine” is a chemical compound with the molecular formula C10H7F3N2O . It has a molecular weight of 228.17 .
Synthesis Analysis
There are several methods for the synthesis of quinolin-2(1H)-ones. One method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated H2SO4 . Another method involves a photocatalytic protocol for the construction of quinolin-2(1H)-ones via Markovnikov-type sulfonylation/6-endo-trig cyclization/selective C(O)–CF3 bond cleavage starting from N-alkyl-N-(2-ethynylphenyl)-2,2,2-trifluoroacetamides and sulfinic acids .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethoxy)quinolin-2-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
A new and expedient photocatalytic protocol for the construction of quinolin-2(1H)-ones via Markovnikov-type sulfonylation/6-endo-trig cyclization/selective C(O)–CF3 bond cleavage starting from N-alkyl-N-(2-ethynylphenyl)-2,2,2-trifluoroacetamides and sulfinic acids has been developed .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Polysubstituted Quinolin-2(1H)-ones Synthesis : Facile synthesis methods have been developed for polysubstituted quinolin-2(1H)-ones, demonstrating their versatility in chemical synthesis (Zhang et al., 2017).
- Photocatalytic Synthesis : Photocatalytic protocols have been utilized for the efficient synthesis of 4-sulfonyl quinoline-2(1H)-ones, showcasing advanced methods in chemical synthesis (Zhai et al., 2022).
- Coordination Chemistry with Metals : 6-(Trifluoromethoxy)quinolin-2(1H)-one demonstrates versatile coordination chemistry with metals like zinc and mercury, indicating its potential in creating diverse metal-organic frameworks (Ardizzoia et al., 2010).
Materials Science and Spectroscopy
- Fluorescent Probes in Polymer Chemistry : Derivatives of quinolin-2(1H)-one have been used as fluorescent molecular probes in polymer chemistry, highlighting their application in materials science (Topa et al., 2021).
- Spectroscopic Properties for Analytical Applications : Studies on donor-acceptor substituted carbostyrils (a type of quinolin-2(1H)-ones) have revealed strong absorption maxima and large Stokes shifts, useful for applications in biochemistry and medicine (Uray et al., 1999).
Pharmaceutical Applications
- Antimicrobial Activity : Certain derivatives of 6-(Trifluoromethoxy)quinolin-2(1H)-one have been synthesized and demonstrated significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Holla et al., 2005).
- Anticancer Activity : Novel derivatives of quinolin-2(1H)-one have shown promising anticancer activity, indicating its relevance in the development of anticancer drugs (Gaddameedi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUVWNRUWZJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)quinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


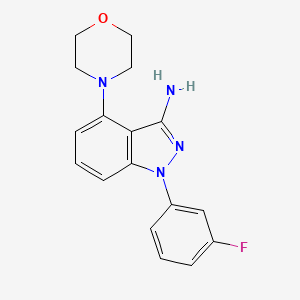
![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)
![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)
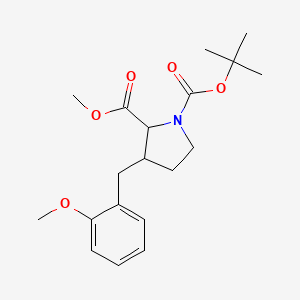
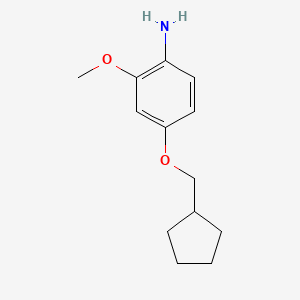
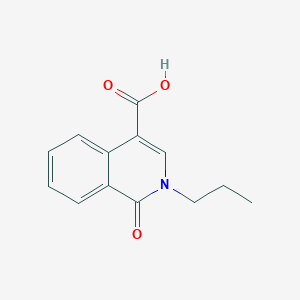
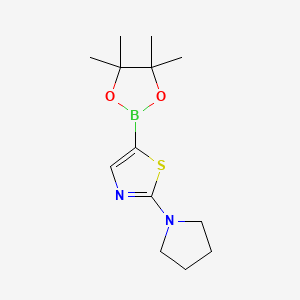
![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
